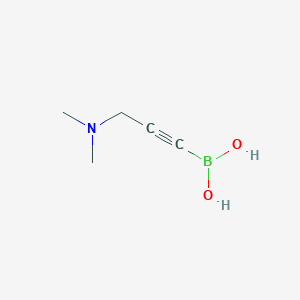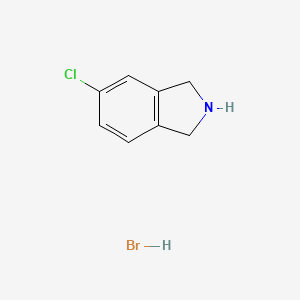
1-(2-Chlorophenyl)quinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)quinazolin-4(1H)-one is an organic compound belonging to the quinazoline family. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring. This compound is characterized by the presence of a 2-chlorophenyl group attached to the quinazolinone core.
Vorbereitungsmethoden
The synthesis of 1-(2-Chlorophenyl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and anthranilic acid.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-Chlorophenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)quinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor activity.
Biological Studies: The compound is used in research to understand its mechanism of action and its effects on cellular processes.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)quinazolin-4(1H)-one involves its interaction with cellular targets, leading to the inhibition of specific enzymes or signaling pathways. For instance, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorophenyl)quinazolin-4(1H)-one can be compared with other quinazoline derivatives such as:
4(3H)-Quinazolinone: This compound has a similar core structure but lacks the 2-chlorophenyl group.
4,6,7-Trisubstituted Quinazoline Derivatives: These compounds contain additional substituents on the quinazoline ring and have shown potent antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research.
Eigenschaften
Molekularformel |
C14H9ClN2O |
|---|---|
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-2-4-8-13(11)17-9-16-14(18)10-5-1-3-7-12(10)17/h1-9H |
InChI-Schlüssel |
FQCRSRQPMMBCNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)



![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)



